CP-10447

Description

Historical Development and Significance of CP-10447 as a Chemical Probe in Metabolic Research

This compound was identified as a novel and potent inhibitor of apolipoprotein B secretion, marking a significant advancement in metabolic research nih.gov. Structurally, this compound is a derivative of methaqualone, a hypnotic drug nih.govresearchgate.net. Its utility as a chemical probe stems from its ability to specifically inhibit MTP activity in vitro and to suppress apoB secretion in relevant cellular models, including human hepatoma (HepG2) cells and human colon carcinoma (Caco-2) cells nih.govahajournals.org.

The compound's significance as a research tool lies in its capacity to dissect the complex mechanisms governing apoB secretion and the assembly of triglyceride-rich lipoproteins nih.govmedkoo.commybiosource.comhodoodo.com. By selectively interfering with MTP function, this compound allows researchers to investigate the consequences of impaired MTP activity on lipoprotein metabolism without directly affecting triglyceride synthesis nih.gov. This specificity has made this compound instrumental in elucidating the role of MTP in apoB trafficking and degradation, and in understanding how various factors, such as microRNAs, modulate apoB stability and secretion nih.govthno.org. Chemical probes like this compound are crucial for exploring protein function, unraveling biological mechanisms, and validating potential therapeutic targets for drug discovery nih.govnih.gov.

Detailed Research Findings with this compound

Research utilizing this compound has provided critical insights into its mechanism and effects on lipid metabolism:

Inhibition of ApoB Secretion: this compound effectively inhibits apoB secretion. In HepG2 cells, it demonstrated an IC50 of approximately 5 µM for apoB secretion inhibition nih.gov. It also inhibited apoB secretion in Caco-2 cells, which serve as a model for intestinal lipoprotein production nih.govahajournals.org.

Impact on Triglyceride Secretion vs. Synthesis: At a concentration of 20 µM, this compound significantly inhibited radiolabeled triglyceride secretion by approximately 83% in HepG2 cells and 76% in Caco-2 cells. Importantly, this inhibition occurred without affecting the synthesis of triglycerides or their incorporation into cellular lipids, indicating a specific effect on lipoprotein assembly and secretion rather than lipid synthesis itself nih.gov.

Effect on mRNA Levels: Studies using RNA solution hybridization assays confirmed that this compound did not impact the mRNA levels of apoB or apoA-I, suggesting its action is post-transcriptional nih.gov.

Mechanism of Action on ApoB Degradation: Pulse-chase experiments in HepG2 cells revealed that this compound inhibits the secretion of apoB, not its synthesis. Furthermore, it was observed to stimulate the early intracellular degradation of apoB within the endoplasmic reticulum nih.gov. This aligns with findings that this compound inhibits apoB translocation across the ER membrane nih.govnih.gov.

Potent MTP Inhibition: this compound is a potent inhibitor of human liver microsomal triglyceride transfer activity, exhibiting an IC50 of approximately 1.7 µM in in vitro assays using artificial liposomes and partially purified human MTP nih.gov. This direct inhibition of MTP activity is central to its effects on apoB and triglyceride secretion medkoo.commybiosource.comhodoodo.com.

These findings collectively establish this compound as a valuable chemical probe for dissecting the molecular events of lipoprotein assembly and secretion, particularly those mediated by MTP.

Table 1: Effects of this compound on Cellular Processes

| Cellular Process | Effect of this compound (Concentration/IC50) | Cell Line/System | Reference |

| ApoB secretion inhibition | IC50 ≈ 5 µM | HepG2 cells | nih.gov |

| ApoB secretion inhibition | (inhibitory effect observed) | Caco-2 cells | nih.govahajournals.org |

| Radiolabeled triglyceride secretion inhibition | ≈ 83% at 20 µM | HepG2 cells | nih.gov |

| Radiolabeled triglyceride secretion inhibition | ≈ 76% at 20 µM | Caco-2 cells | nih.gov |

| Microsomal triglyceride transfer activity inhibition | IC50 ≈ 1.7 µM | Human liver microsomes | nih.gov |

| Triglyceride synthesis | No effect | HepG2, Caco-2 cells | nih.gov |

| ApoB/ApoA-I mRNA levels | No effect | HepG2 cells | nih.gov |

| Early ER degradation of apoB | Stimulated | HepG2 cells | nih.gov |

| ApoB translocation across ER membrane | Inhibited | HepG2 cells | nih.govnih.gov |

Structure

3D Structure

Properties

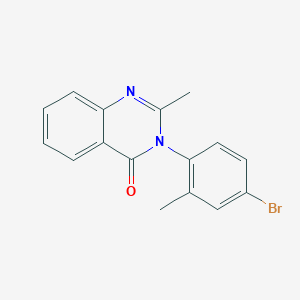

IUPAC Name |

3-(4-bromo-2-methylphenyl)-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O/c1-10-9-12(17)7-8-15(10)19-11(2)18-14-6-4-3-5-13(14)16(19)20/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYGULLCDQXZNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)N2C(=NC3=CC=CC=C3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70275687 | |

| Record name | 3-(4-bromo-2-methylphenyl)-2-methylquinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

843-93-6 | |

| Record name | 3-(4-bromo-2-methylphenyl)-2-methylquinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-10447 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Elucidation of Cp 10447 S Molecular Action

Direct Inhibition of Microsomal Triglyceride Transfer Protein (MTP) Activity

CP-10447 functions as a direct inhibitor of MTP, a key enzyme in the assembly of very low-density lipoproteins (VLDL) in the liver. MTP facilitates the transfer of triglycerides, cholesteryl esters, and phospholipids to nascent apoB. By inhibiting MTP, this compound effectively curtails the lipidation of apoB, a crucial step for its proper folding, stability, and subsequent secretion.

In Vitro Inhibition Kinetics and Potency against Human MTP

Impact on Apolipoprotein B (apoB) Secretion Pathways

The primary consequence of MTP inhibition by this compound is the significant and selective disruption of the secretion of apoB-containing lipoproteins from hepatocytes.

Selective Inhibition of ApoB-Containing Lipoprotein Secretion

Research has demonstrated that this compound effectively inhibits the secretion of apoB and triglycerides from human hepatoma cells (HepG2) medkoo.com. Studies have shown that treatment of HepG2 cells with this compound leads to a complete prevention of the release of apoB100-enriched lipoproteins. This selective action underscores the compound's targeted effect on the MTP-dependent pathway essential for the assembly of VLDL and other apoB-containing particles.

Table 1: Effect of this compound on Apolipoprotein B (apoB) Secretion

| Cell Line | Treatment | Effect on apoB Secretion |

|---|---|---|

| HepG2 | This compound | Inhibition |

Absence of Effects on Apolipoprotein A-I (apoA-I) Secretion

In contrast to its profound impact on apoB, the secretion of apolipoprotein A-I (apoA-I), the primary protein component of high-density lipoprotein (HDL), is not affected by MTP inhibition. While direct studies on this compound's effect on apoA-I secretion are limited, the established mechanism of MTP inhibitors indicates a specific role in the assembly of apoB-containing lipoproteins. Therefore, it is anticipated that this compound would not alter the secretion of apoA-I, which follows a distinct, MTP-independent pathway.

Absence of Effects on Total Protein or Albumin Secretion

The inhibitory action of this compound is highly specific to the MTP-mediated lipidation of apoB. Consequently, the compound is not expected to have a general effect on the synthesis and secretion of other proteins from hepatocytes. It is therefore understood that this compound does not affect the secretion of total protein or abundant liver-produced proteins such as albumin.

Modulation of Intracellular Apolipoprotein B (apoB) Processing

Beyond inhibiting its secretion, this compound also influences the intracellular fate of apoB. By preventing the proper lipidation of nascent apoB, the protein is targeted for degradation within the cell. This compound has been shown to stimulate the early degradation of apoB in the endoplasmic reticulum (ER) medkoo.com. This occurs because improperly folded and lipid-depleted apoB is recognized by the cell's quality control machinery and directed towards proteolytic pathways, preventing the accumulation of potentially cytotoxic protein aggregates.

Table 2: Summary of this compound's Mechanistic Effects

| Molecular Target/Process | Effect of this compound |

|---|---|

| MTP Activity | Direct Inhibition |

| ApoB-Containing Lipoprotein Secretion | Selective Inhibition |

| ApoA-I Secretion | No Effect (inferred) |

| Total Protein/Albumin Secretion | No Effect (inferred) |

| Intracellular ApoB Processing | Stimulation of ER-associated Degradation |

Stimulation of Early Endoplasmic Reticulum (ER)-Associated Degradation of Newly Synthesized ApoB

Research indicates that this compound plays a significant role in promoting the degradation of newly synthesized apoB through the ER-associated degradation (ERAD) pathway. medkoo.com The ERAD system is a quality control mechanism that identifies and eliminates misfolded or unassembled proteins from the ER. nih.govpitt.edu this compound appears to enhance this process for apoB, a large and complex protein prone to misfolding, especially when lipid availability is limited. By stimulating early ER degradation, this compound effectively reduces the amount of apoB available for the assembly of very-low-density lipoproteins (VLDL). medkoo.com This is a key aspect of its function as an inhibitor of apoB secretion. Studies in human hepatoma (HepG2) cells have demonstrated that this compound facilitates the degradation of apoB at a pre-secretory stage within the ER. thno.orgnih.gov

Table 1: Effect of this compound on ApoB100 in HepG2 Cells

| Experimental Condition | Observation | Implication |

| HepG2 cells treated with this compound | Strong inhibition of ApoB100 secretion. thno.orgnih.gov | This compound effectively blocks the release of ApoB from the cells. |

| Metabolic labeling with ³⁵S-methionine in the presence of this compound | Almost undetectable ³⁵S-ApoB100 in the cell medium. thno.orgnih.gov | Confirms the potent inhibitory effect of this compound on the secretion pathway. |

| Analysis of intracellular ApoB100 | Increased levels of intracellular ³⁵S-ApoB100. thno.org | Indicates that while secretion is blocked, the protein is still being synthesized but is retained and likely targeted for degradation within the cell. |

Influence on ApoB Transport from Endoplasmic Reticulum to Golgi Apparatus

The transport of apoB from the ER to the Golgi apparatus is a critical step for its eventual secretion as part of a lipoprotein particle. nih.govresearchgate.net this compound's mechanism involves inhibiting the microsomal triglyceride transfer protein (MTP). medkoo.comthno.orgahajournals.org MTP is essential for the proper lipidation of apoB within the ER, a prerequisite for its correct folding and subsequent transport to the Golgi. By inhibiting MTP activity, this compound prevents the necessary association of lipids with the apoB molecule. This results in an improperly folded or lipid-poor apoB, which is then recognized by the ER's quality control machinery and targeted for degradation. nih.gov Consequently, the amount of functional apoB that can be successfully transported from the ER to the Golgi apparatus is significantly reduced, effectively halting the lipoprotein assembly line at an early stage.

Independence from Triglyceride Synthesis Modulation

A crucial aspect of this compound's mechanism is that its inhibitory effects on lipoprotein secretion are not a consequence of reduced lipid synthesis. The compound specifically targets the assembly and secretion process of apoB-containing lipoproteins, leaving the cellular machinery for triglyceride production largely untouched.

Evidence for Unaffected De Novo Triglyceride Synthesis Pathways

Studies have shown that this compound does not affect de novo triglyceride synthesis. ahajournals.org The pathways responsible for synthesizing new triglycerides from fatty acids and glycerol remain functional in the presence of the compound. This specificity indicates that this compound's target is not the enzymatic machinery of lipogenesis. This is a significant distinction from other compounds that might lower lipoprotein secretion by limiting the availability of the lipid components required for their assembly.

Specific Inhibition of Triglyceride Secretion without Impacting Intracellular Triglyceride Incorporation

This compound is characterized as a specific inhibitor of triglyceride secretion. medkoo.com While it potently blocks the release of triglycerides from the cell as part of VLDL particles, it does not prevent their synthesis or their incorporation into intracellular lipid droplets. The primary action of this compound is the inhibition of MTP, which is responsible for loading triglycerides onto the nascent apoB protein. ahajournals.org By blocking this step, triglycerides are prevented from being packaged into lipoproteins for secretion, but the cell's ability to synthesize and store them is not compromised.

Post-Transcriptional Regulatory Insights of Apolipoprotein B

The regulation of apolipoprotein B levels is complex, involving both transcriptional and post-transcriptional mechanisms. This compound's action falls squarely into the post-transcriptional category, meaning it influences the fate of the apoB protein after the genetic instructions have been read and the protein is being synthesized and processed.

Non-Impact on ApoB and ApoA-I mRNA Transcript Levels

A key piece of evidence for the post-transcriptional mechanism of this compound is its lack of effect on the messenger RNA (mRNA) levels of apoB. nih.govresearchgate.net Studies have demonstrated that even when apoB protein secretion is significantly inhibited by this compound, the amount of apoB mRNA in the cell remains unchanged. nih.govresearchgate.net This indicates that the compound does not interfere with the transcription of the apoB gene. Furthermore, the secretion of other apolipoproteins, such as ApoA-I, is also unaffected by this compound, suggesting a specific action on the apoB pathway rather than a general disruption of protein synthesis or secretion. ahajournals.org

Table 2: Research Findings on this compound's Mechanism

| Area of Investigation | Finding | Reference |

| ApoB Degradation | Stimulates early ER-associated degradation of apoB. | medkoo.com |

| MTP Activity | Inhibits microsomal triglyceride transfer protein (MTP). | medkoo.comthno.orgahajournals.org |

| Triglyceride Synthesis | Does not affect de novo triglyceride synthesis. | ahajournals.org |

| Triglyceride Secretion | Specifically inhibits the secretion of triglycerides. | medkoo.com |

| mRNA Levels | Does not alter ApoB mRNA transcript levels. | nih.govresearchgate.net |

| ApoA-I Secretion | Does not affect the secretion of Apolipoprotein A-I. | ahajournals.org |

Role in Investigating Translational Control Mechanisms of ApoB Synthesis

The chemical compound this compound has been instrumental in elucidating the intricate mechanisms of translational control governing the synthesis of Apolipoprotein B (ApoB), a critical protein in lipoprotein assembly. Research utilizing this compound, a potent inhibitor of the microsomal triglyceride transfer protein (MTP), has provided significant insights into how the translocation of the nascent ApoB polypeptide chain across the endoplasmic reticulum (ER) membrane is coupled with its translation.

Studies in human hepatoma HepG2 cells have demonstrated that the inhibition of MTP by this compound leads to a specific reduction in the synthesis of ApoB. This occurs without a corresponding decrease in ApoB mRNA levels, indicating that the regulatory effect is at the translational level. The mechanism involves the arrest of the nascent ApoB polypeptide in the ER translocation channel. This blockage exerts a negative feedback effect on the ribosome, selectively slowing down the elongation phase of protein synthesis.

Detailed investigations have revealed that the inhibition of MTP by this compound does not affect the initiation of ApoB translation. Instead, the primary impact is on the rate of polypeptide elongation. This has been quantified by measuring the half-ribosome transit time, which is the time required for a ribosome to traverse half the length of the mRNA molecule. In the presence of this compound, the half-ribosome transit time for ApoB synthesis is significantly increased, confirming a slowdown in the elongation process. This targeted effect on elongation highlights a sophisticated cellular mechanism that coordinates the rate of protein synthesis with the capacity of the ER to translocate and fold the growing polypeptide chain.

The following table summarizes the key findings from studies investigating the effect of this compound on ApoB synthesis in HepG2 cells:

| Parameter | Control | This compound Treated | Percentage Change |

| ApoB Synthesis | 100% | 50% | -50% |

| ApoB mRNA Level | No significant change | No significant change | 0% |

| Translation Initiation | Not impaired | Not impaired | 0% |

| Polypeptide Elongation | Normal | Reduced | - |

| Half-Ribosome Transit Time | 6.5 min | 11.5 min | +77% |

These findings underscore the value of this compound as a research tool. By inhibiting MTP, this compound effectively uncouples the processes of translation and translocation, allowing for a detailed examination of the regulatory feedback loop that governs the synthesis of large and complex proteins like ApoB. The selective inhibition of elongation, without affecting initiation or mRNA levels, provides a clear model for how cells can modulate protein synthesis in response to conditions that impair translocation into the endoplasmic reticulum.

Cellular and Molecular Applications of Cp 10447 As a Research Tool

Investigations in Hepatocyte-Derived Cell Models

CP-10447 has been extensively employed in hepatocyte-derived cell lines, such as HepG2 and McA-RH7777 (McA) cells, to elucidate the processes of hepatic apolipoprotein B100 (apoB100) secretion and very low-density lipoprotein (VLDL) assembly.

In human hepatoma HepG2 cells, this compound effectively inhibits apoB secretion with an IC50 of approximately 5 µM nih.gov. Studies using radiolabeled precursors demonstrated that this compound (at 20 µM) significantly inhibited radiolabeled triglyceride secretion by approximately 83% in HepG2 cells, while having no impact on the incorporation of radiolabel into cellular triglycerides nih.gov. Pulse-chase experiments in HepG2 cells further confirmed that this compound inhibits apoB secretion (rather than its synthesis) and stimulates the early intracellular degradation of apoB within the endoplasmic reticulum (ER) nih.gov.

The compound has also been utilized to investigate the interplay between MTP activity and other cellular processes affecting apoB100. For instance, this compound strongly inhibited apoB100 secretion in both wild-type HepG2 cells and HepG2 cells engineered to stably express miR-378a-3p, leading to nearly undetectable levels of secreted apoB100. Interestingly, in the miR-378a-3p expressing cells, intracellular radioactive apoB100 levels were significantly higher after this compound treatment, suggesting that miR-378a-3p increases apoB100 stability thno.org. Furthermore, the inhibition of MTP activity by this compound has been shown to increase the degradation of apoB100, an effect that can be reversed by dithiothreitol (B142953) cambridge.orgcambridge.org.

In McA-RH7777 (McA) rat hepatoma cells, a widely used model for studying hepatic lipoprotein secretion, this compound has been shown to decrease the intracellular recovery of apoB100 nih.govresearchgate.net. These cells secrete predominantly apoB100 in VLDL particles nih.govwustl.edu. This compound has been instrumental in distinguishing MTP-dependent and MTP-independent roles of other proteins, such as protein disulfide isomerase 1 (PDI1), in the oxidative folding and lipidation of apoB100 nih.govresearchgate.net.

Table 1: Effect of this compound on Apolipoprotein B and Triglyceride Secretion

| Cell Line | Target | This compound Concentration | Effect on Secretion | Effect on Cellular Triglyceride Synthesis | Reference |

| HepG2 | apoB | ~5 µM (IC50) | Inhibits | Not affected | nih.gov |

| HepG2 | Triglyceride | 20 µM | ~83% Inhibition | Not affected | nih.gov |

| Caco-2 | apoB | Inhibitory | Abolished | Not affected | nih.govahajournals.org |

| Caco-2 | Triglyceride | 20 µM | ~76% Inhibition | Not affected | nih.gov |

This compound serves as a critical tool for dissecting the mechanisms of VLDL assembly, given MTP's essential role in the initial lipidation of nascent apoB and subsequent VLDL formation cambridge.orgcambridge.orgunipa.itresearchgate.net. In the absence of MTP activity, VLDL particles are not synthesized, leading to extremely low levels of circulating triglycerides cambridge.orgcambridge.org.

Research utilizing this compound has highlighted the multi-step nature of VLDL assembly. While MTP and newly synthesized triglycerides are crucial for the co-translational targeting of apoB100 to the lipoprotein assembly pathway in hepatoma cell lines, their roles in the later stages of lipoprotein assembly appear to be less dependent nih.gov. For instance, when HepG2 cells were radiolabeled and then chased for an extended period before this compound was introduced, the inhibitory effect of this compound on apoB100 secretion during the subsequent chase period significantly decreased. This suggests that once apoB100 has undergone initial lipidation, its further assembly and secretion become less reliant on immediate MTP activity or new triglyceride synthesis nih.gov.

Studies in Intestinal Cell Models

This compound has also proven invaluable in understanding lipoprotein metabolism in intestinal cell models, particularly concerning apolipoprotein B48 (apoB48) and chylomicron production.

In Caco-2 cells, a widely used model for intestinal lipoprotein production, this compound effectively inhibits apoB secretion nih.govmerckmillipore.com. In non-differentiated Caco-2 cells stably transfected with human recombinant apoB48 cDNA, the compound completely abolished the secretion of apoB-containing lipoproteins, while having no effect on apoA-I secretion ahajournals.orgresearchgate.netnih.govdntb.gov.ua. This observation underscores the requirement for MTP activity in intestinal lipoprotein assembly and secretion ahajournals.orgresearchgate.netnih.govdntb.gov.ua. Similar to its effects in HepG2 cells, this compound (20 µM) inhibited radiolabeled triglyceride secretion by approximately 76% in Caco-2 cells without impacting the incorporation of radiolabel into cellular triglycerides nih.gov. This confirms that this compound specifically targets the secretion of triglyceride-rich lipoproteins in intestinal cells by inhibiting MTP activity, which is crucial for the assembly of chylomicrons containing apoB48 ahajournals.orgresearchgate.netnih.govdntb.gov.uaresearchgate.net.

Interplay with Endoplasmic Reticulum (ER) Protein Homeostasis

This compound has provided critical insights into the complex relationship between lipoprotein assembly and endoplasmic reticulum (ER) protein homeostasis, particularly regarding apoB translocation and degradation.

A key finding from studies using this compound is its ability to stimulate the early intracellular degradation of apoB in the ER nih.govcambridge.org. Apolipoprotein B is uniquely susceptible to degradation if it is not adequately lipidated during its synthesis and translocation into the ER lumen unipa.itunipa.itpitt.edu. When the availability of lipid ligands or MTP-mediated lipid transfer activity is limited, nascent apoB translocation into the ER lumen becomes inefficient unipa.itunipa.itpnas.org. This inefficiency leads to portions of the apoB polypeptide being exposed to the cytosol, where they become targets for rapid intracellular degradation, often mediated by the ubiquitin-proteasome system unipa.itunipa.itpitt.edupnas.orgnih.gov.

By inhibiting MTP, this compound mimics a state of lipid insufficiency for apoB, thereby enhancing this presecretory degradation pathway nih.govcambridge.orgpnas.org. This makes this compound a valuable tool for investigating the cellular machinery involved in ER-associated degradation (ERAD) of apoB, and for understanding how the balance between lipidation and degradation dictates the fate of newly synthesized apoB pitt.edupnas.orgnih.gov.

Preclinical Pharmacological Research Methodologies Utilizing Cp 10447

Utility as a Tool in In Vitro Preclinical Investigations of Lipid Metabolism

CP-10447 has been extensively utilized in in vitro studies to elucidate the intricate mechanisms governing lipid metabolism. Its primary utility stems from its ability to inhibit microsomal triglyceride transfer protein (MTP), a crucial enzyme involved in the lipidation of apolipoprotein B (apoB) during the assembly of triglyceride-rich lipoproteins such as very low-density lipoproteins (VLDL) and chylomicrons. nih.govguidetopharmacology.orgtranscriptionfactor.orguni.luciteab.com

Research using human hepatoma cells (HepG2), a widely accepted in vitro model for hepatic lipoprotein production, has demonstrated that this compound effectively inhibits the secretion of apoB and triglycerides. Studies have shown that this compound inhibits apoB secretion from HepG2 cells with an IC50 (half maximal inhibitory concentration) of approximately 5 µM. nih.gov Furthermore, it has been observed to inhibit radiolabeled triglyceride secretion by approximately 83% in HepG2 cells and 76% in Caco-2 cells (a model of intestinal lipoprotein production) at a concentration of 20 µM, without affecting triglyceride synthesis. nih.gov

The compound's inhibitory effect on MTP activity is potent, with an IC50 of approximately 1.7 µM in in vitro assays involving artificial liposomes and partially purified human MTP. nih.govciteab.com This inhibition of MTP activity by this compound is believed to stimulate the early intracellular degradation of apoB within the endoplasmic reticulum (ER), thereby reducing the secretion of apoB-containing lipoproteins. nih.govguidetopharmacology.orguni.lu this compound's action does not affect apoB or apoA-I mRNA levels, indicating a post-transcriptional mechanism of action. nih.gov

Table 1: Key In Vitro Findings of this compound on Lipid Metabolism

| Cell Line | Effect on ApoB Secretion | Effect on Triglyceride Secretion | MTP Inhibition (IC50) | Reference |

| HepG2 | Inhibited (IC50 ≈ 5 µM) | Inhibited (≈83% at 20 µM) | ≈1.7 µM (human liver MTP) | nih.gov |

| Caco-2 | Inhibited | Inhibited (≈76% at 20 µM) | Not specified | nih.govguidetopharmacology.org |

This compound has also been employed to study the degradation of ApoB100. In HepG2 cells, this compound has been used as an MTP inhibitor to investigate the role of microRNA-378a-3p in modulating ApoB degradation and secretion. wikidata.orgnih.govchembase.cn Its ability to block ApoB100 secretion allows researchers to observe changes in intracellular ApoB100 levels, providing insights into the mechanisms of ApoB degradation. wikidata.orgnih.govchembase.cn

Application in Ex Vivo Organ and Tissue Perfusion Studies

While ex vivo organ and tissue perfusion studies are valuable methodologies for investigating organ physiology, assessing organ condition, and developing therapeutic interventions outside the living body, direct evidence detailing the specific application of this compound in such studies for lipid metabolism research is not prominently featured in the available literature. nih.govchembase.cnnih.govwikipedia.orgthermofisher.com These perfusion systems offer opportunities to study metabolism in a controlled environment, but the direct use of this compound as a tool in this specific context for lipid metabolism investigations has not been extensively documented in the provided search results.

Insights from In Vivo Animal Model Systems

The role of MTP inhibition in modulating lipoprotein metabolism and dyslipidemic phenotypes has been extensively investigated in in vivo animal models. While the broader class of MTP inhibitors has shown efficacy in reducing atherogenic lipoproteins in animal models, direct detailed findings specifically utilizing this compound in these in vivo contexts are less frequently reported compared to its in vitro applications. wmcloud.orgwikidoc.orguni.lunih.govlabsolu.cactdbase.orgciteab.com

MTP inhibitors, in general, are recognized for their potential to reduce the levels of all apoB-containing lipoproteins, including LDL, in in vivo settings. ctdbase.org Animal models, such as mice and hamsters, are widely used to study dyslipidemia and lipoprotein metabolism. wikidoc.orgciteab.comnih.govlabsolu.ca For instance, the fructose-fed Syrian golden hamster is an established animal model for studying VLDL assembly in the context of insulin (B600854) resistance. citeab.com While this compound is a potent MTP inhibitor in vitro, specific studies detailing its direct use for the characterization of dyslipidemic phenotypes (e.g., changes in lipid profiles, lipoprotein composition, or disease progression) in in vivo animal models are not explicitly highlighted in the search results. The compound's primary contribution in this area, as indicated by the available information, lies in its foundational role as a tool for understanding the underlying biochemical mechanisms of MTP inhibition, which then informs the development and study of other MTP inhibitors in in vivo models of dyslipidemia.

This compound's contribution to understanding lipoprotein metabolism in preclinical disease models is primarily indirect, through its well-established role as an in vitro MTP inhibitor. By effectively blocking MTP activity in cell-based systems, this compound has been instrumental in dissecting the molecular steps involved in apoB lipidation and lipoprotein assembly. nih.govguidetopharmacology.orgtranscriptionfactor.orguni.lu This fundamental understanding derived from in vitro studies with this compound has been crucial for advancing research into lipoprotein overproduction, a hallmark of various metabolic disorders, including hyperlipidemia and hepatic steatosis. wikidata.orgwmcloud.orgciteab.com

The insights gained from this compound's in vitro applications contribute to the broader understanding of how MTP inhibition can impact the pathogenesis of diseases like atherosclerosis and fatty liver, which are often modeled in animals. For example, the knowledge that MTP activity is essential for the assembly of larger VLDL particles, as demonstrated with this compound in Caco-2 cells, informs studies on how to modulate lipoprotein production in disease states. guidetopharmacology.org While other MTP inhibitors have been tested in in vivo preclinical disease models to reduce VLDL production and improve lipid profiles, the direct application of this compound for this purpose in in vivo animal models with detailed experimental outcomes is not a prominent feature of the provided search results. Its primary value remains as a precise and effective tool for mechanistic studies at the cellular and biochemical levels.

Structure Activity Relationship Sar and Medicinal Chemistry Context

General Structural Features of CP-10447 as a Quinazolinone Derivative

This compound is chemically identified as 3-(4-bromo-2-methylphenyl)-2-methyl-4(3H)-quinazolinone. nih.govresearchgate.netmdpi.com Its chemical formula is C16H13BrN2O. nih.govresearchgate.net As a quinazolinone derivative, this compound incorporates a quinazolinone core, which is a heterocyclic chemical compound consisting of a fused benzene (B151609) ring and a pyrimidine (B1678525) ring, with a carbonyl group located within the C4N2 ring. mdpi.com The 4-quinazolinone isomer, which features the carbonyl group at the 4-position, is the more common form and is present in compounds like methaqualone, to which this compound is structurally related. mdpi.comresearchgate.net The quinazolinone scaffold is recognized for its versatility and presence in various biologically active molecules. cas.czacs.org

Conceptual Framework for Medicinal Chemistry Research on MTP Inhibitors

Microsomal triglyceride transfer protein (MTP) plays a crucial role in the assembly and secretion of triglyceride-rich lipoproteins, including very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. uoa.grresearchgate.net Inhibition of MTP offers a highly efficacious pharmacological target for lowering low-density lipoprotein (LDL) cholesterol and reducing postprandial lipemia, thereby providing potential benefits in the treatment of atherosclerosis and associated cardiovascular diseases. drugbank.com

This compound functions as a potent inhibitor of MTP. acs.orgresearchgate.netnih.govgoogle.comgoogle.comnih.gov It inhibits apolipoprotein B (apoB) and triglyceride secretion from human hepatoma (HepG2) cells and Caco-2 cells (a model for intestinal lipoprotein production). acs.orggoogle.com This inhibitory action is achieved by directly inhibiting MTP activity and by stimulating the early endoplasmic reticulum (ER) degradation of apoB, without affecting triglyceride synthesis or apoB mRNA levels. acs.orggoogle.com this compound has demonstrated potent inhibition of human liver microsomal triglyceride transfer activity, with an IC50 of approximately 1.7 µM. acs.org

Design and Synthesis Strategies for Analogues to Explore Structure-Function Relationships

Medicinal chemistry research on MTP inhibitors, including quinazolinone derivatives like this compound, involves systematic design and synthesis strategies to explore structure-function relationships. The overarching goal is to identify and optimize compounds with improved potency, selectivity, and pharmacokinetic properties. General approaches in medicinal chemistry, such as structure-based drug design and combinatorial chemistry, are fundamental to this process. uoa.grnih.gov

The synthesis of quinazoline (B50416) and quinazolinone derivatives typically employs multi-step synthetic routes. nih.gov Common synthetic strategies for quinazolines often involve condensation reactions. mdpi.com For instance, 4-quinazolinone derivatives can be synthesized through reactions involving 2-aminoaryl ketones, aldehydes, and ammonium (B1175870) acetate, or by using 2-aminobenzamides as nucleophilic partners. google.com These methods facilitate the generation of a diverse range of molecular structures, which is essential for comprehensive structure-activity relationship (SAR) studies. researchgate.net The ability to create complex molecular diversity through practical and cost-effective synthetic methods is crucial for drug design and development efforts in this class of compounds. researchgate.net

Correlations between Chemical Modifications and Microsomal Triglyceride Transfer Protein Inhibitory Potency

However, general principles of SAR in MTP inhibitor research suggest that the lipophilic nature of these compounds is often critical for their activity. drugbank.com The convergence of distinct MTP inhibitor series, often featuring lipophilic amide structures, implies that certain structural motifs and their spatial arrangements are consistently important for effective MTP binding and inhibition. drugbank.com While specific data on how altering the substituents on the quinazolinone core or the phenyl group of this compound directly impacts its MTP inhibitory potency is not detailed in the available information, such modifications would typically be explored to understand the binding interactions with the MTP enzyme and to enhance its therapeutic profile.

Computational Modeling and Drug Design Applications in Mtp Inhibition Research

Ligand-Based Computational Approaches

Ligand-based computational approaches are employed when the three-dimensional structure of the target protein is unknown or not fully resolved. These methods rely on the properties of known active ligands to infer features crucial for biological activity.

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This allows for the prediction of the activity of new, untested compounds. While QSAR has been broadly applied in drug discovery nih.govnih.govmdpi.com, specific QSAR studies focusing on CP-10447 as a lead compound or within a series of MTP inhibitors to derive structural insights for its activity are not detailed in the provided information.

Pharmacophore modeling identifies the essential steric and electronic features of a ligand that are necessary for its optimal interaction with a specific biological target nih.govsimulations-plus.comekb.eg. These models can then be used for de novo ligand design or to virtually screen large databases of compounds to find new potential inhibitors nih.govsimulations-plus.commdpi.com. Despite the general utility of pharmacophore modeling in drug design windows.netekb.eg, specific pharmacophore models derived from or including this compound for MTP inhibition research were not found.

Structure-Based Computational Approaches

Structure-based computational approaches leverage the known three-dimensional structure of the target protein to design or optimize ligands that bind effectively to its active site.

Molecular docking simulations predict the preferred orientation and binding affinity of a ligand within the binding site of a target protein ekb.egmdpi.com. This technique is fundamental for understanding inhibitor-target interactions and for virtual screening campaigns. Although MTP's role and its inhibition are well-studied pnas.org, and molecular docking is a common practice in drug design nih.govnih.gov, specific molecular docking studies detailing the interaction of this compound with the MTP binding site were not identified.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of biological macromolecules and their interactions with ligands over time arxiv.orgnih.govsimulations-plus.comnih.gov. These simulations can elucidate the stability of inhibitor-target complexes and the conformational changes induced upon binding. While MD simulations are a powerful tool in computational drug design enamine.net, specific molecular dynamics simulations focusing on this compound's interactions with MTP were not found in the search results.

Virtual Screening and De Novo Design Strategies for Novel MTP Inhibitors

Virtual screening involves computationally evaluating large libraries of compounds to identify potential drug candidates, significantly accelerating the drug discovery process simulations-plus.commdpi.comnih.govnih.gov. De novo design strategies involve building novel chemical structures piece by piece within the active site of a target protein. While these strategies are crucial for discovering new MTP inhibitors nih.gov, there is no specific information indicating that this compound has been a direct subject or a primary hit in virtual screening campaigns or de novo design efforts for novel MTP inhibitors. Its established role is more as a reference compound in biological assays.

Advanced Research Methodologies Employing Cp 10447

Pulse-Chase Metabolic Labeling and Immunoprecipitation for Protein Turnover Analysis

Pulse-chase metabolic labeling, often coupled with immunoprecipitation, is a powerful technique used to study the synthesis, processing, and degradation rates of proteins within living cells. This method involves a "pulse" phase where cells are exposed to a labeled precursor (e.g., radioactive amino acids like 35S-methionine/cysteine) for a short period, allowing newly synthesized proteins to become labeled. This is followed by a "chase" phase, where the labeled precursor is replaced with an unlabeled counterpart, enabling researchers to track the fate of the initially labeled proteins over time iiserpune.ac.inpromega.canih.gov. Subsequent immunoprecipitation, using antibodies specific to the protein of interest, allows for its isolation and quantification at different time points, thereby determining its turnover rate nih.gov.

CP-10447 is a critical agent in such studies, particularly for investigating the turnover of apolipoprotein B (apoB). Research has utilized this compound to inhibit MTP activity, which is crucial for the assembly and secretion of apoB-containing lipoproteins. By treating human hepatoma cells (HepG2) with this compound during pulse-chase experiments, scientists can observe the consequences of blocked apoB secretion on its intracellular fate. For instance, studies have shown that in HepG2 cells metabolically labeled with 35S-methionine/cysteine, the presence of this compound strongly inhibits ApoB100 secretion. This inhibition leads to a notable increase in the levels of intracellular radioactive ApoB100, indicating that this compound promotes the intracellular accumulation or enhances the early endoplasmic reticulum (ER) degradation of apoB microscopyu.com.

Table 1: Effect of this compound on ApoB100 in HepG2 Cells (Illustrative Data)

| Treatment | ApoB100 Secretion (Relative Units) | Intracellular 35S-ApoB100 (Relative Units) | Conclusion | Source |

| Control | High | Low | Normal secretion and degradation | microscopyu.com |

| This compound | Nearly Undetectable | Significantly Higher | Inhibited secretion, increased intracellular accumulation/degradation | microscopyu.com |

Note: Data are illustrative based on research findings indicating the qualitative changes observed. Actual quantitative values would vary based on specific experimental conditions.

These findings demonstrate how this compound acts as a valuable probe to dissect the balance between apoB synthesis, secretion, and intracellular degradation pathways, providing insights into the mechanisms of triglyceride-rich lipoprotein assembly and metabolism microscopyu.comnih.gov.

RNA Expression Analysis Techniques for Transcriptional and Translational Control Studies

RNA expression analysis techniques are employed to quantify messenger RNA (mRNA) levels, providing insights into transcriptional control, where gene expression is regulated at the level of DNA transcription into RNA discoverx.comevidentscientific.com. Complementary to this, studies on translational control examine how mRNA is translated into protein, a process that can be regulated independently of mRNA levels evidentscientific.comnih.gov.

This compound's primary mechanism of action involves inhibiting MTP activity and stimulating the early ER degradation of apoB nih.gov. This suggests that its effects on apoB are predominantly at the post-transcriptional or translational level, rather than by altering the gene's transcription. Research has supported this, showing that while this compound significantly impacts apoB protein secretion and degradation, it does not lead to significant changes in the mRNA levels of ApoB100 microscopyu.com. This indicates that this compound's influence on apoB metabolism occurs downstream of mRNA synthesis, focusing on the efficiency of protein translation or the stability of the nascent protein.

Furthermore, studies involving this compound have explored the role of microRNAs (miRNAs) in modulating gene expression at the post-transcriptional level. For example, miR-378a-3p has been shown to reduce the expression of Sortilin (SORT1), a protein involved in ApoB trafficking and degradation, without altering ApoB100 mRNA levels microscopyu.com. This highlights how this compound, by affecting protein fate, can be used in conjunction with RNA expression analyses to differentiate between transcriptional and translational regulatory mechanisms, thereby providing a clearer picture of gene expression control.

Advanced Imaging Techniques for Intracellular Protein Localization and Trafficking

Advanced imaging techniques, such as fluorescence microscopy (including confocal and live-cell imaging), are indispensable for visualizing the precise intracellular localization of proteins and tracking their dynamic movement and trafficking pathways within living cells. These methods allow researchers to observe protein transport from synthesis sites (e.g., endoplasmic reticulum) through various cellular compartments (e.g., Golgi apparatus, endosomes) to their final destinations or sites of degradation nih.gov.

While this compound itself is not an imaging probe, its role as a modulator of apoB trafficking and degradation makes it a valuable tool in conjunction with these imaging techniques. By inhibiting MTP and promoting the early ER degradation of apoB, this compound perturbs the normal trafficking pathway of apoB-containing lipoproteins nih.gov. Researchers can use this compound to induce these changes and then employ advanced imaging to visualize the altered intracellular localization and trafficking patterns of apoB or associated proteins. For instance, if apoB is tagged with a fluorescent protein, the impact of this compound on its ER retention or mislocalization to degradation pathways could be directly observed and quantified using live-cell imaging or immunofluorescence microscopy. This approach allows for a deeper understanding of the cellular machinery involved in protein quality control and secretion, particularly how disruptions by compounds like this compound manifest visually within the cellular architecture.

Future Directions and Unanswered Questions in Cp 10447 Research

Expanding the Mechanistic Understanding of MTP-Independent Roles of CP-10447

While this compound is widely known for its potent inhibition of microsomal triglyceride transfer protein (MTP), emerging research suggests that its cellular effects may extend beyond this primary mechanism, hinting at MTP-independent roles. Studies investigating the oxidative folding of apolipoprotein B100 (apoB100) have provided insights into these complex interactions. For instance, research has shown that protein disulfide isomerase 1 (PDI1) plays both MTP-dependent and MTP-independent roles in apoB100 synthesis and very low-density lipoprotein (VLDL) assembly nih.govwustl.edu.

In experiments utilizing this compound to inhibit MTP activity, it was observed that while the MTP inhibitor decreased the intracellular recovery of apoB100 in McA cells, it did not increase the amount of partially oxidized apoB100 to the same extent as PDI1 knockdown nih.govwustl.edu. This finding suggests that PDI1's role in apoB100 oxidative folding is, at least partially, independent of MTP activity, and this compound's impact on this process may be distinct from simply blocking MTP. Further studies indicated that PDI1's oxidoreductase activity is specifically required for apoB100 oxidative folding, and its catalytic oxidoreductase activity contributes to apoB secretion in an MTP-independent manner wustl.edu.

These findings underscore the necessity for future research to meticulously dissect any direct or indirect MTP-independent effects of this compound. Unanswered questions include:

What are the precise molecular targets or pathways that this compound might influence independently of MTP?

Does this compound directly interact with other proteins involved in protein folding, lipid droplet formation, or cellular trafficking that are not components of the MTP complex?

Addressing these questions will require advanced proteomic, metabolomic, and cell biology approaches to identify and characterize novel targets and pathways modulated by this compound beyond its well-established MTP inhibition.

Exploring Broader Cellular and Systemic Impacts Beyond Canonical Lipoprotein Metabolism

This compound's primary impact on canonical lipoprotein metabolism, specifically its ability to inhibit apoB secretion and triglyceride-rich lipoprotein assembly by inhibiting MTP activity, is well-established researchgate.netahajournals.orgnih.govsemanticscholar.org. However, the intricate interconnectedness of lipid metabolism with numerous other cellular and systemic processes suggests that the full spectrum of this compound's effects might extend far beyond its direct influence on lipoprotein profiles.

Lipid metabolism abnormalities are closely linked to various pathological conditions, including inflammation, insulin (B600854) resistance, and the progression of diseases such as atherosclerosis frontiersin.orgmdpi.commdpi.comrecherche-cardiovasculaire-metabolique.frmdpi.comnih.gov. While this compound's effects on lipoprotein secretion indirectly influence systemic lipid homeostasis, future research could explore whether this compound exerts direct effects on other cellular functions or signaling pathways that are not solely mediated by changes in circulating lipoproteins. Unanswered questions in this area include:

Does this compound directly modulate inflammatory responses or immune cell function, independent of its effects on lipoprotein composition?

Are there direct impacts of this compound on cellular lipid droplet dynamics, fatty acid oxidation, or cholesterol efflux pathways in various cell types beyond hepatocytes and enterocytes?

Could long-term modulation of MTP activity by this compound lead to adaptive changes in other metabolic pathways or organ systems that have not yet been thoroughly investigated?

What are the systemic consequences of this compound on non-hepatic and non-intestinal tissues, considering that lipid metabolism is a ubiquitous cellular process?

Investigating these broader impacts would involve studies in diverse cell lines and in vivo models, employing comprehensive 'omics' approaches (e.g., lipidomics, transcriptomics, proteomics) to identify subtle yet significant changes in cellular physiology and systemic responses.

Potential for Development of Novel Research Probes and Tools Based on the this compound Scaffold

This compound has already proven to be a valuable research tool for dissecting the mechanisms of apoB secretion and triglyceride-rich lipoprotein assembly researchgate.net. Its specific inhibitory action on MTP makes it a useful probe for distinguishing MTP-dependent processes from other pathways involved in lipid handling nih.govwustl.edunih.gov. This utility highlights the potential for the this compound chemical scaffold to serve as a foundation for developing novel research probes and tools with enhanced capabilities.

Future directions in this area could involve:

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies of the this compound scaffold could identify key functional groups responsible for MTP binding and inhibition, as well as any groups contributing to off-target effects or MTP-independent activities. This knowledge could guide the design of more selective MTP inhibitors or compounds with altered pharmacological profiles.

Development of Labeled Probes: Synthesizing fluorescent, biotinylated, or radioactively labeled derivatives of this compound could enable direct visualization of MTP localization, quantification of MTP-ligand interactions, or tracking of compound distribution within cells and tissues. Such probes would be invaluable for high-throughput screening assays and in situ studies.

Scaffold Modification for New Targets: If MTP-independent roles of this compound are confirmed, the chemical scaffold could be modified to selectively target these newly identified pathways or proteins, leading to the development of novel pharmacological tools for studying diverse aspects of lipid metabolism or other cellular processes.

Creation of Affinity Reagents: Immobilized this compound derivatives could be used as affinity chromatography reagents to purify MTP or identify novel interacting proteins, thereby expanding our understanding of the MTP interactome.

The development of such sophisticated tools based on the this compound scaffold would significantly advance the methodologies available for lipid metabolism research, enabling more precise and comprehensive investigations into complex biological systems.

Contribution to the Advancement of Lipid Metabolism Research Methodologies

The application of this compound has significantly contributed to the methodologies employed in lipid metabolism research, particularly in elucidating the intricate process of lipoprotein assembly and secretion. As a specific MTP inhibitor, this compound has been instrumental in dissecting the roles of MTP in various experimental models.

Key contributions to research methodologies include:

Dissection of Lipoprotein Assembly Pathways: this compound has been widely used in in vitro assays and cell culture models (e.g., HepG2 and Caco-2 cells) to selectively inhibit MTP activity, thereby allowing researchers to differentiate between MTP-dependent and MTP-independent steps in the synthesis and secretion of apoB-containing lipoproteins like VLDL and chylomicrons researchgate.netahajournals.orgnih.govsemanticscholar.org. This has been crucial for understanding the sequential nature of lipoprotein lipidation and protein folding.

Validation of MTP's Essential Role: Through its consistent inhibitory effects on apoB secretion, this compound has provided strong pharmacological evidence supporting the critical and indispensable role of MTP in the biogenesis of triglyceride-rich lipoproteins researchgate.netahajournals.orgnih.govsemanticscholar.org. This has complemented genetic studies and helped to solidify MTP's position as a central player in lipid transport.

Studying ApoB Degradation and Lipidation: The use of this compound has enabled researchers to investigate the fate of nascent apoB that fails to be lipidated, providing insights into intracellular degradation pathways and the interplay between lipidation and protein stability nih.govwustl.edusemanticscholar.org. For example, studies have shown that this compound can lead to increased intracellular apoB100, indicating its role in facilitating the study of apoB degradation when MTP activity is blocked semanticscholar.org.

Future methodological advancements could build upon this compound's utility by integrating it with cutting-edge techniques such as CRISPR-Cas9 gene editing for conditional MTP knockdown, advanced imaging modalities for real-time visualization of lipoprotein assembly, and single-cell lipidomics to understand heterogeneity in cellular responses to MTP inhibition. This continued application and integration will further refine our understanding of lipid metabolism at unprecedented levels of detail.

Q & A

Q. How can this compound research inform therapeutic strategies for dyslipidemias?

- Methodological Answer : Preclinical trials should correlate this compound’s in vitro efficacy (e.g., IC₅₀ values) with in vivo outcomes in hyperlipidemic models. Pharmacodynamic studies measuring LDL-C reduction in primates or murine systems can bridge to human applications. Collaboration with clinical researchers ensures alignment with regulatory requirements (e.g., FDA guidelines for MTP inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.